2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide
Description
2-[(2-Hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide is a synthetic organic compound featuring a benzazepine core fused with a sulfanyl-acetamide scaffold. The sulfanyl (-S-) linker connects the benzazepine ring to an N-phenylacetamide group, which is commonly associated with bioactivity in medicinal chemistry due to its structural mimicry of peptide bonds.
Properties
Molecular Formula |
C18H18N2O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C18H18N2O2S/c21-17(19-14-7-2-1-3-8-14)12-23-16-11-10-13-6-4-5-9-15(13)20-18(16)22/h1-9,16H,10-12H2,(H,19,21)(H,20,22) |
InChI Key |
REBXLCXXRHLCHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps:
-
Formation of the Benzazepine Core: : The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an o-benzylaniline derivative. This step often requires the use of strong bases like lithium diisopropylamide (LDA) and subsequent cyclization under controlled conditions .
-
Introduction of the Sulfanyl Group: : The sulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzazepine intermediate with a thiol reagent under basic conditions to form the sulfanyl linkage .
-
Acetylation: : The final step involves acetylation of the amine group with phenylacetyl chloride in the presence of a base such as triethylamine to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .
-
Reduction: : The compound can be reduced to remove the hydroxy group or to reduce the benzazepine ring. Typical reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
-
Substitution: : The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines .
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nucleophiles like NaI in acetone.
Major Products
Oxidation: Ketone or aldehyde derivatives.
Reduction: Reduced benzazepine derivatives.
Substitution: Various substituted benzazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
Biologically, benzazepine derivatives have shown promise in various therapeutic areas, including cardiovascular diseases, rheumatoid arthritis, and antibacterial activity . This compound, with its specific functional groups, may exhibit similar biological activities.
Medicine
In medicine, derivatives of benzazepines are being explored for their potential as therapeutic agents. The hydroxy and sulfanyl groups in this compound may enhance its pharmacological properties, making it a candidate for drug development .
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the sulfanyl group can participate in thiol-disulfide exchange reactions, potentially affecting protein function . The benzazepine core may interact with various biological pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
2-(1H-Indol-3-yl)-N-phenylacetamide ()
- Core Structure : Replaces the benzazepine ring with an indole moiety (a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring).
- Functional Groups : Lacks the hydroxyl group and sulfanyl linker present in the target compound.
- Key Difference : The indole’s planar structure may enhance π-π stacking interactions, whereas the benzazepine’s seven-membered ring introduces conformational flexibility.
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide ()
- Core Structure : Features a pyrimidine ring (six-membered, two nitrogen atoms) instead of benzazepine.
- Functional Groups : Includes a 4-chlorophenyl group and a sulfanyl-acetamide linker.
- Conformational Stability : Exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing a folded conformation. The dihedral angle between pyrimidine and phenyl rings (42.25°) is smaller than in analogues (e.g., 59.70° in ARARUI), influencing spatial orientation .
- Key Difference : The pyrimidine’s electron-deficient nature may enhance interactions with enzymatic active sites compared to benzazepine’s electron-rich aromatic system.
2-[(5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide ()
- Core Structure : Utilizes a 1,2,4-triazole ring (five-membered, three nitrogen atoms) in place of benzazepine.
- Functional Groups : Contains lipophilic cyclohexyl and ethyl substituents.
- Key Difference : The triazole’s rigidity and nitrogen-rich structure may favor metal coordination or kinase inhibition, divergent from benzazepine’s pharmacological profile.
Hydrogen Bonding and Conformational Analysis ()
The target compound’s hydroxyl group and sulfanyl linker enable hydrogen-bonding interactions absent in non-hydroxylated analogues. For example:
- Intramolecular Hydrogen Bonding : Stabilizes folded conformations, as seen in pyrimidine-based analogues (N–H⋯N bonds) .
- Dihedral Angles : The benzazepine ring’s larger size may reduce steric hindrance compared to pyrimidine or triazole systems, allowing broader rotational freedom.
Pharmacological Implications
- Solubility : The hydroxyl group in the target compound likely improves aqueous solubility relative to lipophilic analogues (e.g., cyclohexyl-substituted triazole in ).
- Target Selectivity : Benzazepine derivatives are historically associated with central nervous system (CNS) targets (e.g., dopamine receptors), whereas pyrimidine/triazole analogues may favor antiviral or anticancer applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Conformational Parameters ()
| Compound | Dihedral Angle (Pyrimidine/Phenyl) | Hydrogen Bonding |
|---|---|---|
| N-(4-Chlorophenyl)-pyrimidine analogue | 42.25° | Intramolecular N–H⋯N |
| ARARUI (analogue) | 59.70° | Similar bonding, less folding |
Biological Activity
The compound 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H25N3O3S
- Molecular Weight : 423.53 g/mol
- CAS Number : 1010870-24-2
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of phenylacetamide derivatives, including compounds similar to 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide. These compounds were screened against various pathogens, demonstrating significant activity with minimum inhibitory concentration (MIC) values ranging from 0.64 to 5.65 µg/mL .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.64 | Staphylococcus aureus |
| Compound B | 5.65 | Escherichia coli |
Cholinesterase Inhibition
Another notable aspect of this compound is its potential as a cholinesterase inhibitor. Compounds in this class have shown mixed inhibition patterns against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values for AChE ranging from 33.1 to 85.8 µM, indicating moderate inhibition . This suggests that derivatives of the compound could be explored for neuroprotective applications, particularly in Alzheimer's disease.
The mechanisms underlying the biological activities of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-phenylacetamide are multifaceted:
- Antibacterial Mechanism : The compound likely targets bacterial DNA topoisomerases, which are crucial for DNA replication and transcription.
- Cholinesterase Inhibition : The inhibition of AChE and BuChE suggests potential applications in treating cognitive disorders by enhancing cholinergic neurotransmission.
Case Studies
A study published in PMC evaluated a series of phenylacetamide derivatives for their antibacterial properties and found that certain modifications significantly enhanced activity against resistant strains . Another investigation into cholinesterase inhibitors demonstrated that structural modifications could lead to improved selectivity and potency against AChE compared to BuChE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
